molecular formula C9H8N4O3S2 B2948508 N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide CAS No. 893350-00-0

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No. B2948508
CAS RN: 893350-00-0
M. Wt: 284.31
InChI Key: RPYKOWRAMOVTMP-UHFFFAOYSA-N
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Description

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide, also known as ATB-346, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ATB-346 is a non-steroidal anti-inflammatory drug (NSAID) that has been designed to selectively target inflammation while minimizing gastrointestinal side effects commonly associated with traditional NSAIDs.

Scientific Research Applications

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. The compound has been shown to have potent anti-inflammatory effects, which are mediated through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has several advantages for lab experiments, including its potent anti-inflammatory effects, favorable pharmacokinetic profile, and selective inhibition of COX-2. However, the compound has some limitations, including its relatively high cost compared to traditional NSAIDs and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide. One area of interest is the development of new formulations of the compound that may improve its efficacy and reduce its cost. Another area of interest is the investigation of the compound's potential therapeutic applications in other inflammatory conditions, such as psoriasis and multiple sclerosis. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential long-term side effects.

Synthesis Methods

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is synthesized using a multistep process that involves the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride. The resulting compound is then reacted with 2-aminoethanethiol to form 2-(2-aminoethylthio)furan. This compound is further reacted with thiosemicarbazide to form N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide, which is the final product.

properties

IUPAC Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3S2/c10-6(14)4-17-9-13-12-8(18-9)11-7(15)5-2-1-3-16-5/h1-3H,4H2,(H2,10,14)(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYKOWRAMOVTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

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